![molecular formula C11H11NO3S B1594862 Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate CAS No. 7556-63-0](/img/structure/B1594862.png)
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
Overview
Description
“Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate” is an organic compound . It is part of the benzothiazines group of compounds . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds follows a Hantzsch-like pathway with the previous formation of two intermediates . The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular formula of this compound is C10H9NO3S . Unfortunately, the search for the molecular structure analysis has expired.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in reactions involving β-keto-ester and ammonia . It can also undergo intermolecular amidation reactions .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 207.18 . The storage temperature should be between 2-8°C in a sealed, dry environment .Scientific Research Applications
- K ATP Channel Modulation : Researchers have synthesized derivatives of 1,4-benzothiazine, including compounds related to Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate, as K ATP channel openers . These channels play a crucial role in regulating vascular tone and cardiac function. Investigating the effects of this compound on K ATP channels could provide insights into cardiovascular diseases.
- Ischemia-Reperfusion Injury : Novel antiarrhythmic agents are essential for managing heart conditions. Some 5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine amino amide derivatives have been studied for their antiarrhythmic properties against ischemia-reperfusion injury . Exploring the potential of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate in this context could be valuable.
- Vasorelaxant Activity : The 3,4-dihydro-2(1H)-pyridone heterocycle, which includes Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate, has demonstrated vasorelaxant properties . Investigating its mechanism of action and potential therapeutic applications could be relevant for drug development.
- Broad-Spectrum Activity : The 3,4-dihydro-2(1H)-pyridone scaffold has exhibited antibacterial and antifungal activities . Investigating whether Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate shares similar properties could be worthwhile.
- Synthetic Routes : Understanding the synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate and related compounds is crucial for further research. Initial steps involve condensation reactions, such as the reaction of 2-aminothiophenol with methyl chloroacetate .
Cardiovascular Research
Antiarrhythmic Agents
Medicinal Chemistry
Antibacterial and Antifungal Properties
Chemical Synthesis and Crystallography
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQAENJTGPJUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349538 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-63-0 | |
Record name | Methyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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